Fmoc-(R)-4-amino-5-methylhexanoic acid

Peptide Synthesis Quality Control SPPS

Standard α-amino acids yield peptides vulnerable to rapid proteolysis. This Fmoc-protected γ-amino acid (CAS 331763-51-0) enables construction of backbone-homologated peptides with intrinsic protease resistance. • (R)-configuration programs stable helical secondary structures for protein-protein interaction mimics • Fully compatible with standard SPPS workflows via Fmoc chemistry • Delivered with batch-specific HPLC/Chiral purity analysis

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 331763-51-0
Cat. No. B3260551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-4-amino-5-methylhexanoic acid
CAS331763-51-0
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-14(2)20(11-12-21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1
InChIKeyOUZCJOWFPXNEOV-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(R)-4-amino-5-methylhexanoic Acid Overview


Fmoc-(R)-4-amino-5-methylhexanoic acid (CAS 331763-51-0), also known as Fmoc-γ-L-valine, is a chiral, Fmoc-protected γ-amino acid derivative with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol . It is a synthetic amino acid building block featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functionality and a hydrophobic 5-methylhexanoic acid backbone with an (R)-configuration at the 4-position . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and as a versatile intermediate in the construction of non-natural peptides and foldamers .

Fmoc-(R)-4-amino-5-methylhexanoic Acid Substitution Limitations


Fmoc-(R)-4-amino-5-methylhexanoic acid is a γ-amino acid, meaning the amino group is positioned on the fourth carbon from the carboxylic acid group, unlike standard α-amino acids . This backbone homologation fundamentally alters the properties of any peptide it is incorporated into. Research on γ- and β-peptides demonstrates that such homologated backbones are inherently resistant to proteolytic degradation by common proteases, which are evolved to cleave α-peptide bonds . Furthermore, the extended backbone introduces conformational flexibility that allows for the formation of unique and stable secondary structures, such as helices and turns, that are not accessible to natural α-peptides . Therefore, substituting this compound with a standard Fmoc-protected α-amino acid would compromise the intended proteolytic stability and conformational control, rendering the resulting peptide unsuitable for applications requiring these specific properties.

Fmoc-(R)-4-amino-5-methylhexanoic Acid vs. Analogs & Isomers


Purity Specification and Analytical Control

The purity of Fmoc-(R)-4-amino-5-methylhexanoic acid is a critical specification for its use in solid-phase peptide synthesis (SPPS). Vendor datasheets report a high-performance liquid chromatography (HPLC) purity of ≥97% and, in some cases, ≥99.0% . This high purity level ensures the fidelity of peptide sequences and minimizes side reactions during SPPS, which is essential for obtaining high yields of the desired product.

Peptide Synthesis Quality Control SPPS

Backbone Homologation vs. α-Amino Acids

Fmoc-(R)-4-amino-5-methylhexanoic acid is a γ-amino acid, characterized by a four-carbon backbone between the amino and carboxyl groups. This structural feature fundamentally distinguishes it from standard α-amino acids (two-carbon backbone) and β-amino acids (three-carbon backbone). Peptides constructed from γ- and β-amino acids (foldamers) exhibit enhanced resistance to enzymatic degradation. A class-level study noted that all ten β-peptides tested were resilient to proteolysis, highlighting the stability conferred by homologated backbones [1]. In contrast, peptides built from standard α-amino acids are highly susceptible to proteolytic cleavage. This inherent stability is a key design parameter for therapeutic peptidomimetics [2].

Foldamer Chemistry Peptidomimetics Proteolytic Stability

Conformational Control via (R)-Configuration

The specific (R)-configuration at the 4-position of Fmoc-(R)-4-amino-5-methylhexanoic acid is crucial for controlling the secondary structure of the resulting peptides. Research on γ-peptides has demonstrated that homochiral γ-amino acid sequences, including residues derived from (R)-4-amino-5-methylhexanoic acid, are essential for forming stable helical structures in solution . A study on the γ-hexapeptide analog of H-(Val-Ala-Leu)2-OH, which incorporates the (R)-configured 4-amino-5-methylhexanoate residue, confirmed the formation of a stable helical structure via NMR analysis . The opposite enantiomer, Fmoc-(S)-4-amino-5-methylhexanoic acid (CAS 193887-44-4), would produce peptides with opposite helical handedness, fundamentally altering their biological and structural properties .

Stereochemistry Peptide Conformation Foldamer Design

Positional Isomer Differentiation: Fmoc-(R)-4-amino-5-methylhexanoic Acid vs. Fmoc-(R)-3-amino-5-methylhexanoic Acid

Fmoc-(R)-4-amino-5-methylhexanoic acid (a γ-amino acid) is a positional isomer of Fmoc-(R)-3-amino-5-methylhexanoic acid (Fmoc-D-β-homoleucine, CAS 212688-54-5), which is a β-amino acid. The difference in the position of the amino group (4-position vs. 3-position) results in peptides with distinct backbone lengths and conformational properties [1]. While both are used to create peptidomimetics with enhanced stability, γ-peptides are known to form more stable and structurally distinct helices compared to their β-peptide counterparts . Substituting one isomer for the other would yield a peptide with an entirely different three-dimensional fold, which would fail to reproduce the desired biological or structural outcome of the original design.

Regiochemistry Isomer Purity Peptide Backbone

Fmoc-(R)-4-amino-5-methylhexanoic Acid Research Applications


Solid-Phase Synthesis of Protease-Resistant γ-Peptide Foldamers

Fmoc-(R)-4-amino-5-methylhexanoic acid is a key building block for the solid-phase synthesis of γ-peptides. The inherent resistance of homologated γ-amino acid backbones to proteolytic degradation makes these peptides ideal for developing long-lasting therapeutic candidates or stable biological probes [1]. The Fmoc protecting group ensures compatibility with standard SPPS workflows, allowing for the efficient construction of complex sequences .

Helical Peptidomimetics for Protein Surface Recognition

The (R)-stereochemistry of this compound is essential for programming the formation of specific helical secondary structures in γ-peptide sequences. This allows researchers to design synthetic molecules that mimic the structural features of protein α-helices [1]. Such peptidomimetics can be used as antagonists or inhibitors of protein-protein interactions, a class of therapeutic targets that is often difficult to address with traditional small molecules [2].

Conformationally Constrained Peptide Libraries for Drug Discovery

By incorporating Fmoc-(R)-4-amino-5-methylhexanoic acid into combinatorial peptide libraries, researchers can explore a unique conformational space not accessible with standard α-amino acids. The predictable folding patterns of γ-peptides provide a rational basis for designing libraries with pre-organized structures, increasing the likelihood of identifying hits against challenging targets like protein-protein interactions or antimicrobial surfaces [2].

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